Atalantoflavone Atalantoflavone Atalantoflavone, also known as limonianin, belongs to the class of organic compounds known as pyranoflavonoids. Pyranoflavonoids are compounds containing a pyran ring fused to a 2-phenyl-1, 4-benzopyran skeleton. Thus, atalantoflavone is considered to be a flavonoid lipid molecule. Atalantoflavone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, atalantoflavone is primarily located in the membrane (predicted from logP). Outside of the human body, atalantoflavone can be found in citrus. This makes atalantoflavone a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 119309-02-3
VCID: VC21300790
InChI: InChI=1S/C20H16O5/c1-20(2)8-7-13-17(25-20)10-15(23)18-14(22)9-16(24-19(13)18)11-3-5-12(21)6-4-11/h3-10,21,23H,1-2H3
SMILES: CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)C
Molecular Formula: C20H16O5
Molecular Weight: 336.3 g/mol

Atalantoflavone

CAS No.: 119309-02-3

Cat. No.: VC21300790

Molecular Formula: C20H16O5

Molecular Weight: 336.3 g/mol

* For research use only. Not for human or veterinary use.

Atalantoflavone - 119309-02-3

Specification

Description Atalantoflavone, also known as limonianin, belongs to the class of organic compounds known as pyranoflavonoids. Pyranoflavonoids are compounds containing a pyran ring fused to a 2-phenyl-1, 4-benzopyran skeleton. Thus, atalantoflavone is considered to be a flavonoid lipid molecule. Atalantoflavone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, atalantoflavone is primarily located in the membrane (predicted from logP). Outside of the human body, atalantoflavone can be found in citrus. This makes atalantoflavone a potential biomarker for the consumption of this food product.
CAS No. 119309-02-3
Molecular Formula C20H16O5
Molecular Weight 336.3 g/mol
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one
Standard InChI InChI=1S/C20H16O5/c1-20(2)8-7-13-17(25-20)10-15(23)18-14(22)9-16(24-19(13)18)11-3-5-12(21)6-4-11/h3-10,21,23H,1-2H3
Standard InChI Key YEUHAZULDUVZLA-UHFFFAOYSA-N
SMILES CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)C
Canonical SMILES CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)C
Appearance Yellow powder
Melting Point 289-290°C

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